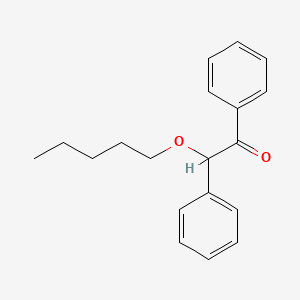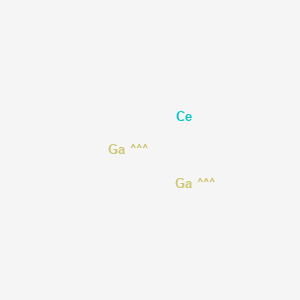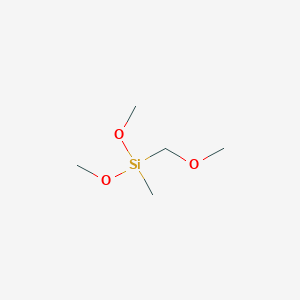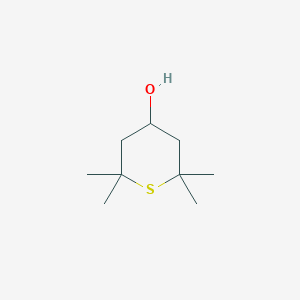
Titanium(3+);hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Titanium(3+);hydrate can be synthesized through various methods. One common approach involves the reduction of titanium(IV) compounds. For instance, titanium(IV) chloride can be reduced using a suitable reducing agent like aluminum in the presence of hydrochloric acid to produce titanium(III) chloride, which can then be hydrated to form this compound .
Another method involves the hydrothermal synthesis using tetrabutyl titanate as the titanium source and hydrazine hydrate as the reducing agent. This method allows for the in-situ formation of this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes. The reduction of titanium dioxide using hydrogen at high temperatures is one such method. This process is followed by hydration under controlled conditions to obtain the desired hydrate form .
Analyse Chemischer Reaktionen
Types of Reactions
Titanium(3+);hydrate undergoes various chemical reactions, including:
Oxidation: Titanium(3+) can be oxidized to titanium(4+) in the presence of oxidizing agents.
Reduction: It can be reduced further to titanium(2+) under strong reducing conditions.
Substitution: Ligand substitution reactions where water molecules are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide, and other strong oxidizers.
Reducing Agents: Hydrogen, hydrazine, and other strong reducers.
Reaction Conditions: These reactions typically occur under controlled temperature and pressure conditions to ensure the stability of the titanium(3+) state.
Major Products
Oxidation: Titanium(IV) compounds such as titanium dioxide.
Reduction: Titanium(II) compounds.
Substitution: Various titanium complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Titanium(3+);hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential use in biological systems due to its unique redox properties.
Industry: Utilized in the production of advanced materials, including high-strength alloys and coatings.
Wirkmechanismus
The mechanism by which titanium(3+);hydrate exerts its effects is primarily through its redox activity. The titanium(3+) ion can readily participate in electron transfer reactions, making it an effective catalyst. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, facilitating their transformation through redox processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(III) chloride: A common titanium(III) compound used in similar applications.
Titanium(III) bromide: Another halide of titanium(III) with comparable properties.
Titanium(III) fluoride: Known for its use in specialized chemical reactions.
Uniqueness
Titanium(3+);hydrate is unique due to its hydration state, which imparts distinct properties compared to its anhydrous counterparts. The presence of water molecules can influence its reactivity, stability, and solubility, making it suitable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
23335-62-8 |
|---|---|
Molekularformel |
H2OTi+3 |
Molekulargewicht |
65.882 g/mol |
IUPAC-Name |
titanium(3+);hydrate |
InChI |
InChI=1S/H2O.Ti/h1H2;/q;+3 |
InChI-Schlüssel |
ZLMQAAZPZZRFJL-UHFFFAOYSA-N |
Kanonische SMILES |
O.[Ti+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[Ethyl(3-methylphenyl)amino]ethyl 4-methoxybenzoate](/img/structure/B14713957.png)


![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)



![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
